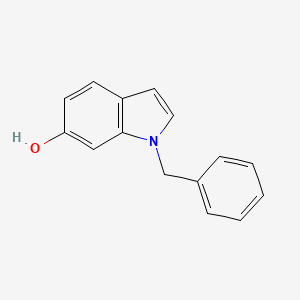
1-benzyl-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-indol-6-ol is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with a hydroxyl group at the 6-position of the indole ring.
Méthodes De Préparation
The synthesis of 1-benzyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach is the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions tailored to large-scale synthesis.
Analyse Des Réactions Chimiques
1-Benzyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-1H-indol-6-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-benzyl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The hydroxyl group at the 6-position can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-indol-6-ol can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole: Lacks the hydroxyl group at the 6-position, which may affect its biological activity and binding properties.
1-Benzyl-1H-indol-3-ol: Has a hydroxyl group at the 3-position instead of the 6-position, leading to different reactivity and biological effects.
1-Benzyl-2-methyl-1H-indole: Contains a methyl group at the 2-position, which can influence its chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-benzylindol-6-ol |
InChI |
InChI=1S/C15H13NO/c17-14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
Clé InChI |
JQARWNILZOKPBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


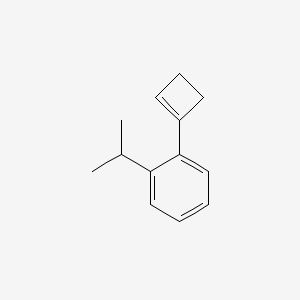


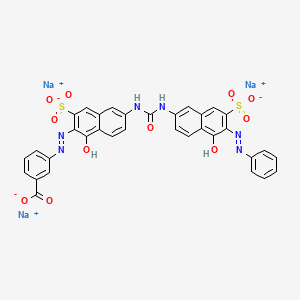

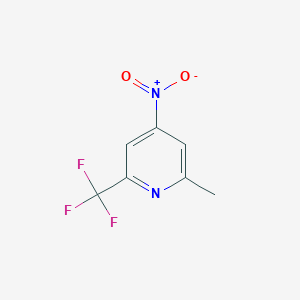
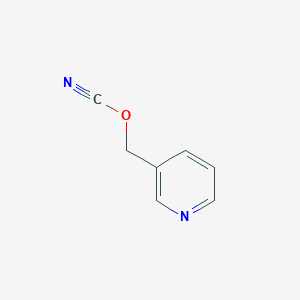
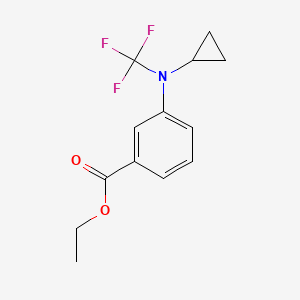
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
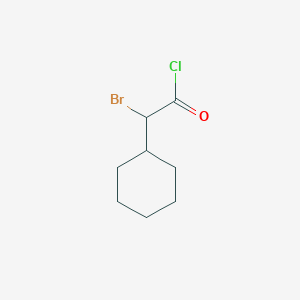
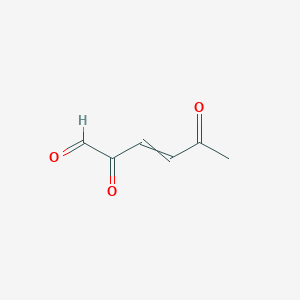
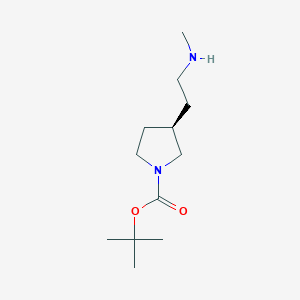
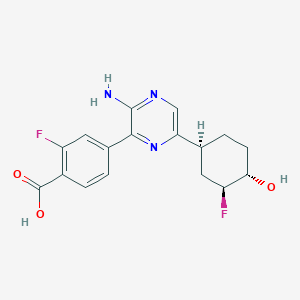
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
